An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-1H-indol-3-amine
An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for 4-Methyl-1H-indol-3-amine is available in the public domain. This guide compiles information on closely related compounds and provides predicted properties and a plausible synthetic route based on established chemical principles.
Introduction
4-Methyl-1H-indol-3-amine is a substituted indole derivative. The indole scaffold is a core structural motif in a vast array of biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin. The presence of a methyl group at the 4-position and an amine group at the 3-position is anticipated to significantly influence its physicochemical properties and biological activity. Due to the scarcity of direct experimental data, this whitepaper aims to provide a comprehensive overview based on available information for structurally similar molecules and theoretical predictions.
Physicochemical Properties
Table 1: General and Physical Properties of Related Indole Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Indole | 120-72-9 | C₈H₇N | 117.15 | White solid | 52-54 | 253-254 |
| 1H-Indol-3-amine | 7250-19-3 | C₈H₈N₂ | 132.16 | Not specified | Not specified | Not specified |
| 4-Methyl-1H-indole | 16096-32-5 | C₉H₉N | 131.18 | Not specified | Not specified | Not specified |
| 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | 62500-89-4 | C₁₁H₁₄N₂ | 174.24 | Not specified | 116 | 354.3 |
Table 2: Solubility and Partition Coefficients of Related Indole Compounds
| Compound | Water Solubility | logP |
| Indole | 0.19 g/100 mL (20 °C) | 2.14 |
| 1H-Indol-3-amine | -2.13 (log₁₀WS in mol/L, Calculated) | 1.268 (Calculated) |
| 4-Methyl-1H-indole | Not specified | 2.54 |
Predicted Properties for 4-Methyl-1H-indol-3-amine:
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Molecular Formula: C₉H₁₀N₂
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Molecular Weight: 146.19 g/mol
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Physical State: Likely a solid at room temperature.
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Melting Point: Expected to be higher than indole due to the potential for hydrogen bonding from the amine group.
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Boiling Point: Expected to be significantly higher than indole due to increased molecular weight and hydrogen bonding.
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Solubility: The presence of the amine group may slightly increase water solubility compared to 4-methylindole, but it is still expected to be sparingly soluble in water and more soluble in organic solvents.
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pKa: The amine group at the C3 position will be basic. The pKa of the conjugate acid is expected to be in the range of typical aromatic amines. The N-H proton of the indole ring is weakly acidic, with a high pKa.[1]
Spectroscopic Properties (Predicted)
Direct spectral data for 4-Methyl-1H-indol-3-amine is not available. The following are predicted spectral characteristics based on the structure and data from analogous compounds.
Table 3: Predicted Spectral Data for 4-Methyl-1H-indol-3-amine
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Signals corresponding to the indole ring protons, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electron-donating nature of the methyl and amino groups. |
| ¹³C NMR | Signals for the nine carbon atoms. The carbons bearing the methyl and amino groups will show characteristic shifts. |
| IR | N-H stretching vibrations for the indole NH and the primary amine (likely two bands) in the range of 3200-3500 cm⁻¹. C-H stretching for the aromatic and methyl groups around 2850-3100 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would likely involve loss of the amino group and cleavage of the indole ring. |
Experimental Protocols: A Plausible Synthetic Approach
A specific, validated experimental protocol for the synthesis of 4-Methyl-1H-indol-3-amine is not documented in readily accessible literature. However, a plausible two-step synthesis can be proposed starting from 2-methyl-3-nitroaniline, proceeding through the synthesis of 4-methyl-3-nitroindole, followed by reduction of the nitro group.
Step 1: Synthesis of 4-Methyl-3-nitroindole
This step can be adapted from established indole syntheses, such as the Batcho-Leimgruber indole synthesis. A general procedure is outlined below.
Materials:
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2-Methyl-3-nitroaniline
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Dimethylformamide dimethyl acetal (DMF-DMA)
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A suitable reducing agent (e.g., Raney nickel, tin(II) chloride, or catalytic hydrogenation setup)
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Solvents (e.g., ethanol, ethyl acetate)
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Apparatus for reflux and inert atmosphere reactions
Procedure:
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Formation of the Enamine: 2-Methyl-3-nitroaniline is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This reaction is typically carried out under reflux in a suitable solvent.
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Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to form the indole ring. This can be achieved using various reducing agents. For example, catalytic hydrogenation using a palladium catalyst or reduction with reagents like sodium dithionite.
Step 2: Reduction of 4-Methyl-3-nitroindole to 4-Methyl-1H-indol-3-amine
The reduction of a nitro group on an indole ring to an amine is a standard transformation.
Procedure:
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Reaction Setup: 4-Methyl-3-nitroindole is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
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Reduction: A reducing agent is added. Common methods include:
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Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.
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Chemical Reduction: Using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.
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Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield 4-Methyl-1H-indol-3-amine.
Biological Activity and Signaling Pathways
There is no specific information available in the searched scientific literature regarding the biological activity or signaling pathways associated with 4-Methyl-1H-indol-3-amine. Given the structural similarity of the indole core to known bioactive molecules, it is plausible that this compound could interact with various biological targets, but this remains speculative without experimental evidence.
Conclusion
4-Methyl-1H-indol-3-amine is a molecule of potential interest due to its substituted indole structure. However, a comprehensive review of the available scientific literature reveals a significant lack of direct experimental data regarding its physicochemical properties, established synthetic protocols, and biological activity. This guide has provided a summary of predicted properties and a plausible synthetic route based on the chemistry of related indole compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in research and drug development.
